![molecular formula C12H11BINO4S B118226 3-(4-Iodobenzenesulfonamido)phenylboronic acid CAS No. 147353-48-8](/img/structure/B118226.png)
3-(4-Iodobenzenesulfonamido)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodobenzenesulfonamido)phenylboronic acid, also known as IBSPB, is a chemical compound used in scientific research for its ability to bind to certain proteins and enzymes.
Wirkmechanismus
3-(4-Iodobenzenesulfonamido)phenylboronic acid works by binding to specific proteins and enzymes through its boronic acid functional group. This binding can inhibit or enhance the activity of the protein or enzyme, depending on the specific target and the concentration of 3-(4-Iodobenzenesulfonamido)phenylboronic acid used.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Iodobenzenesulfonamido)phenylboronic acid depend on the specific target protein or enzyme being studied. 3-(4-Iodobenzenesulfonamido)phenylboronic acid has been shown to inhibit the activity of certain proteases, which can be useful in studying the role of these enzymes in disease processes. It has also been shown to enhance the activity of certain kinases, which can be useful in studying the role of these enzymes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Iodobenzenesulfonamido)phenylboronic acid in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the activity of these targets in a more specific and controlled manner. However, one limitation of using 3-(4-Iodobenzenesulfonamido)phenylboronic acid is its potential for non-specific binding to other proteins and molecules, which can lead to false results.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(4-Iodobenzenesulfonamido)phenylboronic acid in scientific research. One area of interest is the development of new 3-(4-Iodobenzenesulfonamido)phenylboronic acid derivatives with improved binding affinity and specificity for specific target proteins and enzymes. Another area of interest is the use of 3-(4-Iodobenzenesulfonamido)phenylboronic acid in drug discovery, as it has the potential to be used as a tool to identify new drug targets and to screen for potential drug candidates.
Conclusion
In conclusion, 3-(4-Iodobenzenesulfonamido)phenylboronic acid is a valuable tool for scientific research in the field of biochemistry. Its ability to selectively bind to specific proteins and enzymes makes it useful for studying the activity of these targets in a more specific and controlled manner. While there are limitations to its use, there are many potential future directions for the use of 3-(4-Iodobenzenesulfonamido)phenylboronic acid in scientific research.
Synthesemethoden
3-(4-Iodobenzenesulfonamido)phenylboronic acid can be synthesized through a multistep process involving the reaction of 4-iodobenzenesulfonamide with phenylboronic acid in the presence of a catalyst. The resulting product is purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodobenzenesulfonamido)phenylboronic acid has been used in various scientific research studies, particularly in the field of biochemistry. It is commonly used as a tool to study the binding affinity and specificity of proteins and enzymes. 3-(4-Iodobenzenesulfonamido)phenylboronic acid has been used to study the activity of certain enzymes, such as proteases and kinases, and to investigate the role of specific proteins in various cellular processes.
Eigenschaften
CAS-Nummer |
147353-48-8 |
---|---|
Produktname |
3-(4-Iodobenzenesulfonamido)phenylboronic acid |
Molekularformel |
C12H11BINO4S |
Molekulargewicht |
403 g/mol |
IUPAC-Name |
[3-[(4-iodophenyl)sulfonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C12H11BINO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15-17H |
InChI-Schlüssel |
RXGZKFBDCZDHKH-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I)(O)O |
Kanonische SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I)(O)O |
Synonyme |
3-(4-iodobenzenesulfonamido)phenylboronic acid 3-pIBSN-phenylboronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.